
(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a compound that belongs to a class of compounds capable of activating TRPM8 ion channels . These channels play an important role as sensors for temperature and are widely distributed in different tissues . The compound can induce a sensation of coldness and is used in consumer products to provide a cooling effect .
科学的研究の応用
Novel Compounds and Antitumor Activity
Synthesis and Evaluation of Antitumor Compounds : Research has focused on the synthesis of novel compounds for antitumor applications. For instance, novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands targeting TrxR have shown promising chemotherapeutic tools relevant to small-cell lung carcinoma (SCLC) management. These compounds have demonstrated significant in vitro antitumor activity, being more effective than cisplatin against a panel of human cancer cell lines, especially against aggressive and intrinsically resistant SCLC cells. The mechanism of action includes the ability to accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).
Catalysis and Synthesis Methodologies
Catalyst and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of certain compounds through catalyst- and solvent-free conditions has been developed. This includes the synthesis of compounds like (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its application as a strategic intermediate for further chemical transformations. Theoretical and crystallographic analyses support the efficiency of this method (Moreno-Fuquen et al., 2019).
Antioxidant Properties
Synthesis and Antioxidant Activity : Research into the synthesis of compounds with potential antioxidant properties has been conducted. Compounds such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These studies have shown that synthesized compounds exhibit significant antioxidant power, with some compounds being highlighted as promising molecules due to their potent antioxidant properties (Çetinkaya et al., 2012).
Structural Characterization and Theoretical Studies
Structural and DFT Studies : The synthesis and structural characterization of compounds, including their boric acid ester intermediates, have been explored. This includes confirming structures through spectroscopic methods and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) have been conducted to analyze molecular structures, electrostatic potentials, and physicochemical properties, providing insights into the characteristics of these compounds (Huang et al., 2021).
作用機序
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-11-16(12(2)22-19-11)17(21)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXPJPDJHPBRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
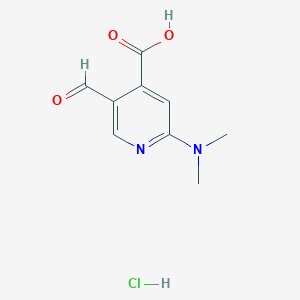
![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

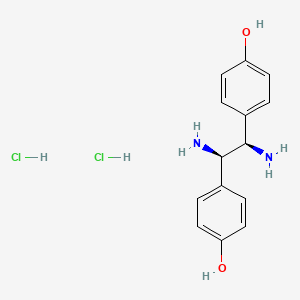
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)
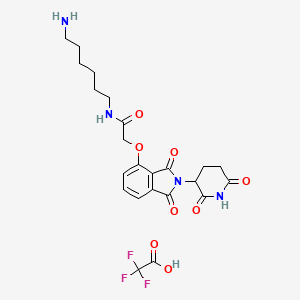


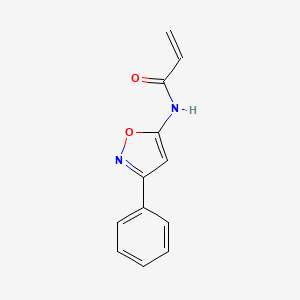
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)
![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)
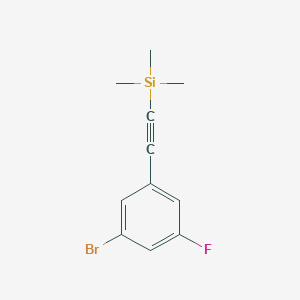
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)
